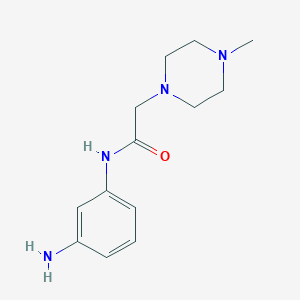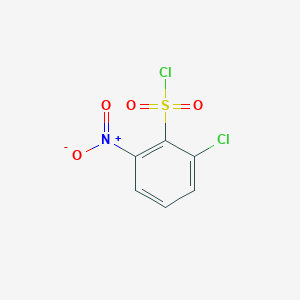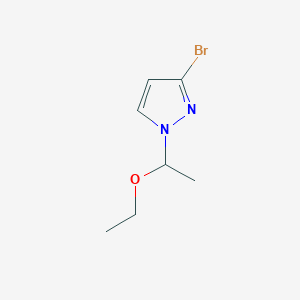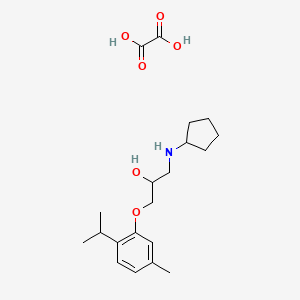
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, also known as Idebenone, is a synthetic analog of Coenzyme Q10. It is a potent antioxidant that has been used in various scientific research studies due to its potential therapeutic properties.
Applications De Recherche Scientifique
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, mitochondrial disorders, and skin aging.
Mécanisme D'action
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It also enhances mitochondrial function by increasing ATP production and reducing reactive oxygen species production. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cardiac function in animal models of heart failure. In addition, 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been shown to improve skin aging by reducing the appearance of fine lines and wrinkles.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available for purchase from various chemical suppliers. However, 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one. One area of interest is its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy. Another area of interest is its potential use in the treatment of skin cancer, as it has been shown to have anti-cancer properties in vitro. Additionally, further research is needed to determine the optimal dosing and administration of 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one in various therapeutic applications.
Méthodes De Synthèse
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is synthesized from 2,5-dihydroxybenzoic acid via a multi-step process. The first step involves the conversion of 2,5-dihydroxybenzoic acid to 2,5-dimethoxybenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 2-(2,5-dimethoxyphenyl)-3-methylbut-2-enoic acid. The final step involves the cyclization of this intermediate to form 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one.
Propriétés
IUPAC Name |
3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-9-5-6-13(18)12(7-9)14(19)8-15-10-3-1-2-4-11(10)16(20)21-15/h1-7,15,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONYLPOWYEXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)


![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)
